(3,5-Dibromothiophen-2-yl)methanamine
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Overview
Description
(3,5-Dibromothiophen-2-yl)methanamine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms at the 3 and 5 positions of the thiophene ring, along with an amine group at the 2 position, makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromothiophen-2-yl)methanamine typically involves the bromination of thiophene derivatives followed by amination. One common method involves the bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) under nitrogen atmosphere . The resulting dibrominated product is then subjected to amination using reagents such as ammonia or primary amines under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromothiophen-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Imines, nitriles, and amides.
Reduction: Thiophene derivatives with hydrogen replacing bromine atoms.
Substitution: Thiophene derivatives with various functional groups replacing bromine atoms.
Scientific Research Applications
(3,5-Dibromothiophen-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Dibromothiophen-2-yl)methanamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and interact with biological molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Bromothiophen-2-yl)methanamine: Similar structure but with only one bromine atom.
(5-Bromothiophen-2-yl)methanamine: Similar structure but with the bromine atom at the 5 position.
(3,5-Dibromothiophen-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
(3,5-Dibromothiophen-2-yl)methanamine is unique due to the presence of two bromine atoms and an amine group, which provides it with distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C5H5Br2NS |
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Molecular Weight |
270.98 g/mol |
IUPAC Name |
(3,5-dibromothiophen-2-yl)methanamine |
InChI |
InChI=1S/C5H5Br2NS/c6-3-1-5(7)9-4(3)2-8/h1H,2,8H2 |
InChI Key |
AMAOQQDBCAWIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)CN)Br |
Origin of Product |
United States |
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